(-)-(E)-|A-Atlantone

Antifungal Research Natural Product Bioactivity Fusarium solani

Procure (-)-(E)-α-Atlantone as a high-purity, single-enantiomer chemical standard. Its α,β-unsaturated ketone enables chemo- and regioselective 1,3-dipolar cycloaddition—a reactivity handle absent in non-conjugated sesquiterpenoids—making it a privileged starting material for novel isoxazoline synthesis. Bioactivity against F. solani is distinct from co-occurring curcuminoids, empowering targeted SAR studies. As a major constituent of Cedrus atlantica wood oil (up to 28.75%), it is an essential GC-MS/HPLC marker for botanical authentication and adulteration detection. Avoid generic mixtures; specify this defined single-isomer standard.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
Cat. No. B12415694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-(E)-|A-Atlantone
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(=CC(=O)C=C(C)C)C
InChIInChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,9-10,14H,6-8H2,1-4H3/b13-10+/t14-/m1/s1
InChIKeyOJEFBZMKKJTKKK-JWAFFJSPSA-N
Commercial & Availability
Standard Pack Sizes0.02 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-(E)-α-Atlantone: A Structurally Distinct Sesquiterpenoid for Bioactivity and Chemical Synthesis Studies


(-)-(E)-α-Atlantone (CAS 108645-54-1) is a naturally occurring, chiral bisabolene-type sesquiterpenoid ketone with the molecular formula C15H22O and a molecular weight of 218.33 g/mol [1]. It is chemically defined by its α,β-unsaturated ketone moiety and a specific stereochemical configuration ((5E)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hepta-2,5-dien-4-one) [2]. This compound is a volatile constituent found in the essential oils of select botanical species, most notably as a major component in the wood oil of *Cedrus atlantica* [3] and in the rhizomes of *Curcuma longa* [4].

Why (-)-(E)-α-Atlantone Cannot Be Replaced by Generic Turmerones or Curcuminoids in Targeted Research


Procurement of (-)-(E)-α-Atlantone specifically, rather than a generic mixture or a more common analog like ar-turmerone, is driven by its unique molecular geometry and functional group. Its α,β-unsaturated ketone structure provides a specific electrophilic site that enables chemo- and regioselective 1,3-dipolar cycloaddition reactions, a chemical handle not present in the non-conjugated ketones of many structurally related sesquiterpenoids [1]. Furthermore, while it co-occurs with other bisabolene sesquiterpenoids and curcuminoids in natural sources, its bioactivity profile is distinct. As evidenced by quantitative antifungal assays, its potency differs substantially from that of curcuminoids, which are often the primary bioactives in turmeric [2]. This verifiable chemical and biological distinction is critical for studies requiring a pure, well-characterized compound with a specific and unique set of properties.

Quantifiable Differentiation of (-)-(E)-α-Atlantone from Co-occurring Analogs: A Procurement-Focused Evidence Guide


(-)-(E)-α-Atlantone Antifungal Potency Against Fusarium solani is Quantifiably Distinct from Curcuminoids

In a direct comparative study of compounds isolated from Curcuma longa (Ryudai gold), (-)-(E)-α-Atlantone demonstrated a quantifiably different antifungal potency against Fusarium solani sensu lato (FSSL) compared to the major curcuminoids, curcumin and demethoxycurcumin [1]. Its activity was also distinct from other co-isolated sesquiterpenoids [1].

Antifungal Research Natural Product Bioactivity Fusarium solani

(-)-(E)-α-Atlantone is a Low-Abundance Constituent Compared to Turmerones in Curcuma longa Preparative Separations

A preparative high-speed counter-current chromatography (HSCCC) method developed to isolate major sesquiterpenoids from Curcuma longa essential oil showed a substantial yield difference between (-)-(E)-α-Atlantone and the turmerones [1]. This demonstrates its lower natural abundance relative to these structurally similar compounds [1].

Natural Product Isolation Preparative Chemistry Curcuma longa

The α,β-Unsaturated Ketone of (-)-(E)-α-Atlantone Enables a Unique Semisynthetic Derivatization Pathway

The α,β-unsaturated ketone moiety of (-)-(E)-α-Atlantone allows it to act as a dipolarophile in chemo- and regioselective 1,3-dipolar cycloaddition reactions with nitriloxides to yield novel isoxazoline derivatives [1]. This reactivity is a direct consequence of its specific functional group arrangement and is not a general property of all sesquiterpenes from the same source.

Medicinal Chemistry Semisynthesis Organic Chemistry

Recommended Research and Industrial Use Cases for (-)-(E)-α-Atlantone Based on Verifiable Evidence


Source-Specific Biomarker for Authentication of Cedrus atlantica Essential Oil

Given its documented high abundance (e.g., 28.75% of the total oil) in Cedrus atlantica wood essential oil [1], (-)-(E)-α-Atlantone serves as a primary analytical marker for the quality control and authentication of this specific botanical product. Its procurement as a high-purity standard is essential for developing accurate GC-MS and HPLC quantification methods to differentiate genuine C. atlantica oil from other cedarwood oils or adulterated products.

Defined Scaffold for Semisynthetic Derivative Synthesis in Medicinal Chemistry

As established by its chemo- and regioselective reactivity in 1,3-dipolar cycloaddition reactions, (-)-(E)-α-Atlantone is a valuable starting material for medicinal chemistry programs aiming to generate novel heterocyclic compounds, such as isoxazolines, with potential antimicrobial properties [2]. Its unique structure offers a defined path to chemical space not accessible via more common turmerone analogs.

Investigation of Compound-Specific Antifungal Mechanisms Independent of Curcuminoids

Researchers investigating the antifungal properties of turmeric can utilize pure (-)-(E)-α-Atlantone to dissect its specific contribution, separate from the potent activity of co-occurring curcuminoids. The quantifiable IC50 difference against Fusarium solani [3] provides a benchmark for structure-activity relationship (SAR) studies and for exploring antifungal mechanisms that are not mediated by curcumin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-(E)-|A-Atlantone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.